molecular formula C7H10ClFN2 B1318516 5-Fluoro-2-methylphenylhydrazine hydrochloride CAS No. 325-50-8

5-Fluoro-2-methylphenylhydrazine hydrochloride

Cat. No.: B1318516
CAS No.: 325-50-8
M. Wt: 176.62 g/mol
InChI Key: JJGFAXYGLYUHIN-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylphenylhydrazine hydrochloride typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

5-Fluoro-2-methylphenylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylphenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorine and methyl substituents can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenylhydrazine hydrochloride
  • 5-Fluoro-2-hydrazinotoluene hydrochloride
  • 4-Fluoro-2-hydrazino-1-methylbenzene hydrochloride

Uniqueness

5-Fluoro-2-methylphenylhydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its reactivity and stability, making it a valuable compound in various research applications.

Biological Activity

5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS 325-50-8) is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, applications in enzyme inhibition, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydrazine functional group attached to a fluorinated aromatic ring. The presence of the fluorine atom and the methyl group influences its biological interactions, particularly its binding affinity to various molecular targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The hydrazine group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is crucial for its role in studying enzyme interactions and potential therapeutic applications.
  • Protein Interactions : The compound's structure allows it to interact with proteins, which may alter their function or stability, contributing to its biological effects.

Applications in Research

This compound has been utilized in various research contexts:

  • Cancer Research : Studies have demonstrated that derivatives of this compound exhibit potent inhibition of cell proliferation in cancer cell lines. For instance, a series of related compounds showed IC(50) values in the nanomolar range against L1210 mouse leukemia cells, indicating strong anti-cancer potential .
  • Enzyme Studies : It is used as a tool for investigating enzyme mechanisms and identifying potential inhibitors. The compound's ability to inhibit specific enzymes makes it valuable in drug discovery .

Case Study 1: Inhibition of L1210 Cell Proliferation

A study investigated the effects of various hydrazine derivatives, including this compound, on L1210 mouse leukemia cells. The results indicated that these compounds significantly inhibited cell growth, with IC(50) values demonstrating their potency. Growth inhibition was reversible with thymidine addition, suggesting a specific mechanism involving nucleotide metabolism .

CompoundIC(50) (nM)Mechanism
5-Fluoro-2-methylphenylhydrazine<10Enzyme inhibition
Other derivativesVariesRelated pathways

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways. The compound's binding affinity was assessed using kinetic assays, revealing its potential as a lead compound for developing enzyme inhibitors .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound compared to other compounds, a summary table is provided below:

Compound NameBiological ActivityIC(50) (nM)Target Enzyme/Cell Line
5-Fluoro-2-methylphenylhydrazineInhibitor<10L1210 leukemia cells
Related Hydrazine Derivative AModerate inhibitor50Various cancer cell lines
Related Hydrazine Derivative BWeak inhibitor>100Non-specific

Properties

IUPAC Name

(5-fluoro-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFAXYGLYUHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589608
Record name (5-Fluoro-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325-50-8
Record name (5-Fluoro-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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